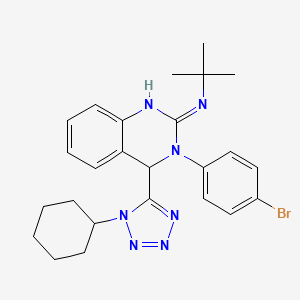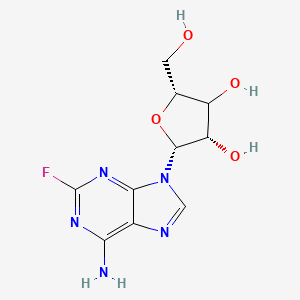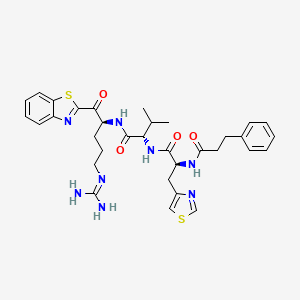
CysOx2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CysOx2 is a fluorogenic probe specifically designed for the detection of sulfenic acid. It exhibits an excitation/emission profile of 394/535 nm and is utilized for monitoring protein cysteine oxidation within living cells . This compound is particularly valuable in the field of redox biology and oxidative stress research.
Métodos De Preparación
CysOx2 is synthesized through a reaction-based approach. In vitro, this compound at a concentration of 1 mM reacts with hydrogen peroxide for a duration of 1 hour, resulting in the production of fluorescence within a solution buffered with 50 mM HEPES at pH 7 . The preparation method involves dissolving 2 mg of the compound in 50 μL DMSO to create a mother liquor concentration of 40 mg/mL .
Análisis De Reacciones Químicas
CysOx2 undergoes several types of chemical reactions, primarily involving oxidation. It reacts with hydrogen peroxide (H2O2) to form sulfenic acid (Cys-SOH), a central redox modification of protein cysteines . This reaction is crucial for detecting oxidative stress in living cells. The major product formed from this reaction is sulfenic acid, which can further react to form disulfides or be oxidized to sulfinic and sulfonic acids under conditions of excess oxidative stress .
Aplicaciones Científicas De Investigación
CysOx2 has a wide range of scientific research applications:
Mecanismo De Acción
CysOx2 functions by reacting with sulfenic acid, a redox modification linked to hydrogen peroxide signaling and oxidative stress . The electrophilic sulfur atom in sulfenic acid can react with a protein or low-molecular-weight thiol to form a disulfide or be further oxidized to sulfinic and sulfonic acids . This reaction mechanism allows this compound to serve as a sensitive probe for detecting oxidative modifications in proteins.
Comparación Con Compuestos Similares
CysOx2 is compared with other fluorogenic probes such as CysOx1. Both compounds exhibit reaction-based turn-on fluorescence, rapid reactivity, and high selectivity when evaluated in a small-molecule model of cysteine sulfenic acid . this compound shows a larger fluorescence enhancement compared to CysOx1, making it a more sensitive probe for detecting protein cysteine oxidation .
Similar Compounds
Propiedades
Fórmula molecular |
C15H12FNO3S |
|---|---|
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
10-(azetidin-1-yl)-11-fluoro-2,2-dioxo-2λ6-thiatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-4-one |
InChI |
InChI=1S/C15H12FNO3S/c16-11-7-13-14-9(12(18)8-21(13,19)20)3-1-4-10(14)15(11)17-5-2-6-17/h1,3-4,7H,2,5-6,8H2 |
Clave InChI |
YLVJJWWBURJVJX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=C3C=CC=C4C3=C(C=C2F)S(=O)(=O)CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


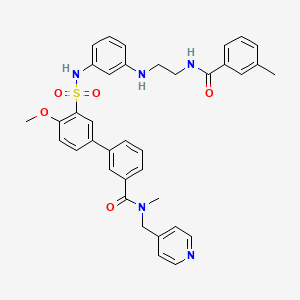

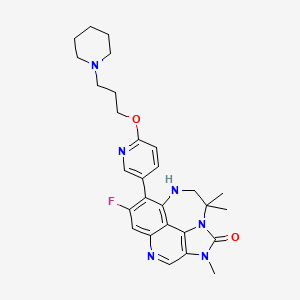

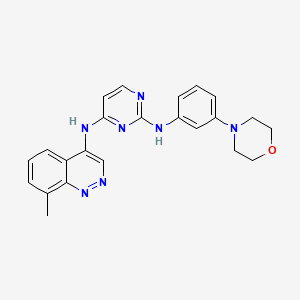

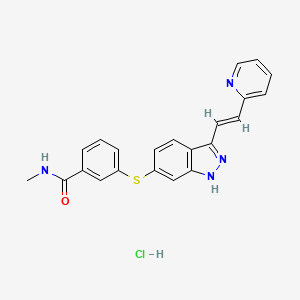
![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
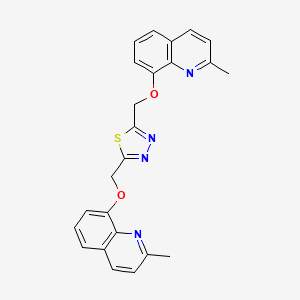
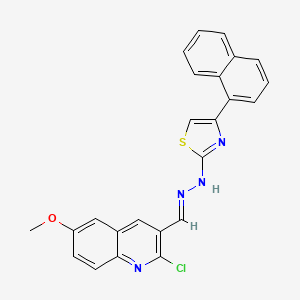
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
